molecular formula C12H12N6 B2885544 3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1215517-63-7

3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline

Cat. No.: B2885544
CAS No.: 1215517-63-7
M. Wt: 240.27
InChI Key: YFYIHMNYTZYZOC-UHFFFAOYSA-N
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Description

3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline has a wide range of applications in scientific research:

Safety and Hazards

3-(1H-Imidazol-1-ylmethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline typically involves multi-step reactions starting from simpler precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-imidazol-1-ylmethyl)aniline
  • 4-(1H-imidazol-1-yl)aniline
  • 1-(4-Aminophenyl)-1H-imidazole

Uniqueness

3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline is unique due to the presence of both imidazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more versatile interactions with molecular targets compared to compounds with only one type of ring .

Properties

IUPAC Name

3-[5-(imidazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c13-10-3-1-2-9(6-10)12-15-11(16-17-12)7-18-5-4-14-8-18/h1-6,8H,7,13H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYIHMNYTZYZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=N2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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